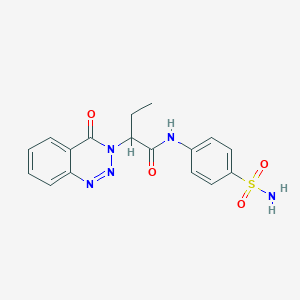
N~4~-(4-chlorophenyl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a 4-chlorophenyl group, a methyl group, a nitro group, and a phenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the 4-chlorophenyl, methyl, nitro, and phenyl groups is achieved through various substitution reactions. These reactions often involve the use of reagents such as chlorinating agents, nitrating agents, and alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Aplicaciones Científicas De Investigación
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes at the molecular level.
Industrial Chemistry: The compound’s derivatives are explored for their potential use in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N4-(4-BROMOPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
- N4-(4-FLUOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
- N4-(4-METHOXYPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
N4-(4-CHLOROPHENYL)-N2-METHYL-5-NITRO-N2-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H15ClN6O2 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
4-N-(4-chlorophenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O2/c1-23(13-5-3-2-4-6-13)17-21-15(19)14(24(25)26)16(22-17)20-12-9-7-11(18)8-10-12/h2-10H,1H3,(H3,19,20,21,22) |
Clave InChI |
VSFNYHDPLWQRBZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495364.png)

![6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12495375.png)
![3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12495379.png)

![(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12495391.png)
![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12495394.png)
![Ethyl 4,5-dimethyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495405.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B12495409.png)
![Methyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495410.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495417.png)
![Methyl 5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495423.png)
![5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12495426.png)
